

Application Notes and Protocols for Mn(III)-Based Catalysts in Asymmetric Epoxidation

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Compound of Interest

Compound Name: Manganese(3+)

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Introduction

Asymmetric epoxidation is a cornerstone of modern organic synthesis, providing a powerful method for the enantioselective introduction of oxygenated stereocenters. Chiral epoxides are invaluable building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of a wide array of enantiopure drugs. Among the various methods developed, the use of chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, has emerged as a particularly robust and versatile strategy for the asymmetric epoxidation of unfunctionalized olefins.[1][2] This reaction, often referred to as the Jacobsen-Katsuki epoxidation, utilizes a C2-symmetric Mn(III) salen-like ligand to achieve high enantioselectivity, often with excellent yields.[1] The catalyst transfers an oxygen atom from a terminal oxidant, such as sodium hypochlorite (bleach) or m-chloroperbenzoic acid (m-CPBA), to the double bond of the substrate.[1][3]

These application notes provide a comprehensive overview of the use of Mn(III)-based catalysts for asymmetric epoxidation, including detailed experimental protocols, a summary of catalytic performance with various substrates, and a mechanistic overview.

Catalytic Performance of Mn(III)-Salen Catalysts

The efficiency and enantioselectivity of the Jacobsen-Katsuki epoxidation are influenced by the structure of the olefin substrate, the specific Mn(III)-salen catalyst employed, the terminal

oxidant, and the reaction conditions. The following tables summarize the catalytic performance for the epoxidation of various classes of olefins.

Table 1: Asymmetric Epoxidation of Styrene Derivatives

Entry	Substrate	Catalyst	Oxidant System	Yield (%)	ee (%)	Reference
1	Styrene	(R,R)-Jacobsen's Catalyst	NaOCl	96	37	[4]
2	Styrene	Chiral Mn(III)-salen 1b	NaOCl	95	29	[2]
3	Styrene	Chiral Mn(III)-salen 2b	NaOCl	98	45	[2]
4	cis- β -Methylstyrene	(R,R)-Jacobsen's Catalyst	H ₂ O ₂ /AOE-14	73	80	[1]

Table 2: Asymmetric Epoxidation of Chromene Derivatives

Entry	Substrate	Catalyst	Oxidant System	Yield (%)	ee (%)	Reference
1	2,2-Dimethylchromene	(R,R)-Jacobsen's Catalyst	m-CPBA/NMO	-	95	[4]
2	6-Nitro-2,2-dimethylchromene	(R,R)-Jacobsen's Catalyst	NaOCl/PPNO	98	95	[4]
3	6-Cyano-2,2-dimethylchromene	(R,R)-Jacobsen's Catalyst	H ₂ O ₂ /AOE-14	81	83	[1][5]
4	6-H-2,2-dimethylchromene	(R,R)-Jacobsen's Catalyst	H ₂ O ₂ /AOE-14	87	95	[1][5]
5	6-Bromo-2,2-dimethylchromene	(R,R)-Jacobsen's Catalyst	H ₂ O ₂ /AOE-14	78	80	[1][5]

Table 3: Asymmetric Epoxidation of Other Unfunctionalized Olefins

Entry	Substrate	Catalyst	Oxidant System	Yield (%)	ee (%)	Reference
1	1,2-Dihydronaphthalene	(R,R)-Jacobsen's Catalyst	NaOCl	-	86	[6]
2	Indene	Catalyst 1 / POHP/MA	POHP/MA	81	90	[7]
3	6,7-Dihydro-5H-benzocycloheptene	Catalyst 2 / POHP/MA	POHP/MA	73	92	[7]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the Jacobsen's catalyst and a general procedure for the asymmetric epoxidation of unfunctionalized olefins.

Protocol 1: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride [(R,R)-Jacobsen's Catalyst]

This three-step procedure is adapted from the literature and can be reliably performed in a standard organic chemistry laboratory.[6][8][9]

Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

- Dissolve L-(+)-tartaric acid (7.5 g, 0.05 mol) in 25 mL of distilled water in a 150 mL beaker with stirring.
- Slowly add 1,2-diaminocyclohexane (a mixture of cis and trans isomers, 11.4 g, 0.10 mol). The addition is exothermic, and the initial cloudy solution should become clear.

- Add 5.0 mL of glacial acetic acid in one portion. A precipitate will begin to form.
- Cool the mixture in an ice/water bath for at least 30 minutes.
- Isolate the solid product by suction filtration and wash with ice-cold water (5.0 mL) followed by four portions of room temperature methanol (5 mL each).
- Recrystallize the crude solid from a minimum amount of near-boiling water to obtain the resolved (R,R)-1,2-diaminocyclohexane L-tartrate salt.

Step 2: Synthesis of the Salen Ligand

- Combine the resolved (R,R)-1,2-diaminocyclohexane L-tartrate salt with 3,5-di-tert-butyl-2-hydroxybenzaldehyde in absolute ethanol.
- Heat the mixture at reflux for 1 hour.
- Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the salen ligand.
- Collect the yellow crystalline product by suction filtration and wash with cold ethanol.

Step 3: Formation of the Mn(III)-Salen Complex

- In a 100 mL three-neck flask equipped with a magnetic stirrer and reflux condenser, dissolve the salen ligand (1.0 g) in 25 mL of absolute ethanol and heat to reflux for 20 minutes.^[8]
- Add solid manganese(II) acetate tetrahydrate ($\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$, 2.0 equivalents) in one portion and continue to reflux for 30 minutes.^[8]
- Bubble air through the solution at a slow rate while continuing to reflux for 1 hour to oxidize the Mn(II) to Mn(III).^[8]
- Add a saturated aqueous solution of sodium chloride to precipitate the Mn(III)-salen chloride complex.
- Collect the dark brown solid by suction filtration, wash with water, and dry to yield the (R,R)-Jacobsen's catalyst.

Protocol 2: General Procedure for Asymmetric Epoxidation using (R,R)-Jacobsen's Catalyst and Bleach

This protocol is a general method for the epoxidation of a variety of unfunctionalized olefins.[8]

Materials:

- Alkene substrate
- (R,R)-Jacobsen's Catalyst
- Dichloromethane (CH_2Cl_2)
- Commercial household bleach (e.g., Clorox, ~ 0.55 M in NaOCl)
- 0.05 M Na_2HPO_4 solution
- 1 M NaOH solution
- Saturated NaCl solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes and dichloromethane for chromatography

Procedure:

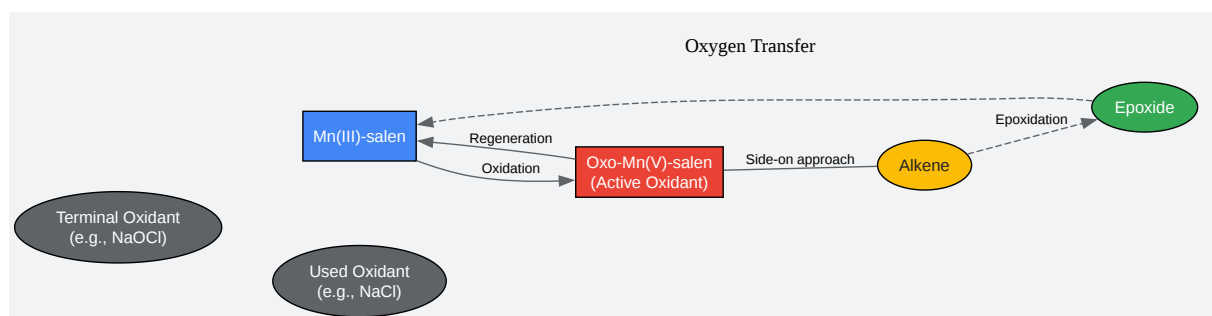
- Prepare a buffered bleach solution by adding 5 mL of 0.05 M Na_2HPO_4 solution to 12.5 mL of commercial household bleach. Adjust the pH to approximately 11.3 by the dropwise addition of 1 M NaOH . [8]
- In a 50 mL Erlenmeyer flask equipped with a stir bar, dissolve the alkene (0.5 g) and (R,R)-Jacobsen's Catalyst (10 mol %) in 5 mL of CH_2Cl_2 . [8]
- Add the buffered bleach solution to the vigorously stirred solution of the alkene and catalyst. The reaction is typically complete within a few hours at room temperature. Monitor the

reaction progress by TLC.

- Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic phase.
- Wash the organic phase twice with a saturated NaCl solution and dry over anhydrous Na₂SO₄.^[8]
- Filter the solution and remove the solvent under reduced pressure.
- Purify the crude epoxide by flash column chromatography on silica gel. Elute with a suitable solvent system, typically a mixture of hexanes and dichloromethane, to separate the epoxide from any unreacted alkene and the catalyst.^[8]
- Analyze the enantiomeric excess (ee) of the purified epoxide by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

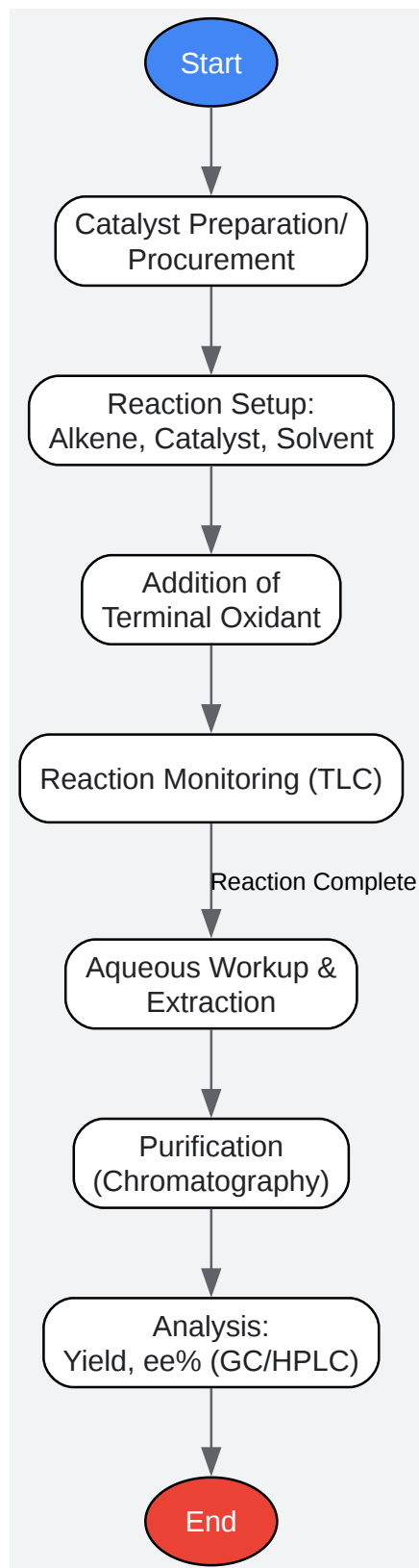
Mechanistic Overview and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the Jacobsen-Katsuki epoxidation and the general experimental workflow for carrying out the reaction.



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Caption: Proposed catalytic cycle for the Mn(III)-salen catalyzed epoxidation.



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